![molecular formula C25H39NO5 B12409881 N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 is a synthetic organic compound with the molecular formula C25H39NO5. It is derived from diethyl 2-acetamidomalonate, a versatile building block used in the synthesis of various pharmaceutical and biologically active compounds . This compound is an intermediate for the preparation of novobiocin analogues, which are potential heat shock protein 90 inhibitors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 involves the reaction of acetic anhydride with diethyl 2-acetamido-2-(4-octylphenethyl)malonate . The reaction conditions typically include:
Temperature: Controlled to ensure optimal reaction rates.
Solvents: Chloroform, dimethyl sulfoxide, and ethyl acetate are commonly used.
Catalysts: Specific catalysts may be employed to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale and desired yield.
Purification: Techniques such as recrystallization and chromatography are used to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dimethyl sulfoxide, ethyl acetate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of novobiocin analogues.
Biology: Investigated for its potential as a heat shock protein 90 inhibitor.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the production of pharmaceutical compounds and biologically active molecules.
Mecanismo De Acción
The mechanism of action of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 involves its interaction with molecular targets such as heat shock protein 90 . This interaction can inhibit the protein’s function, leading to potential therapeutic effects. The compound’s effects are mediated through specific molecular pathways that are currently under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-acetamidomalonate: A precursor in the synthesis of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4.
Novobiocin Analogues: Compounds with similar structures and potential as heat shock protein 90 inhibitors.
Uniqueness
. Its synthesis from diethyl 2-acetamidomalonate and its role as an intermediate in the preparation of novobiocin analogues further highlight its distinctiveness.
Propiedades
Fórmula molecular |
C25H39NO5 |
|---|---|
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
[2-acetamido-2-[acetyloxy(dideuterio)methyl]-1,1-dideuterio-4-(4-octylphenyl)butyl] acetate |
InChI |
InChI=1S/C25H39NO5/c1-5-6-7-8-9-10-11-23-12-14-24(15-13-23)16-17-25(26-20(2)27,18-30-21(3)28)19-31-22(4)29/h12-15H,5-11,16-19H2,1-4H3,(H,26,27)/i18D2,19D2 |
Clave InChI |
GNDIBYIKXCMJGO-AUZVCRNNSA-N |
SMILES isomérico |
[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])OC(=O)C)NC(=O)C)OC(=O)C |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COC(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


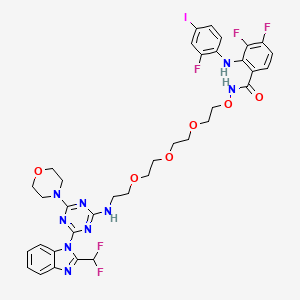
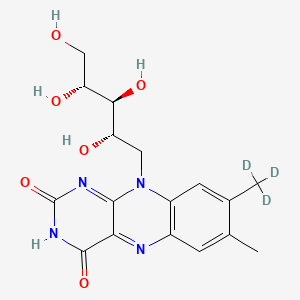
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)



![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
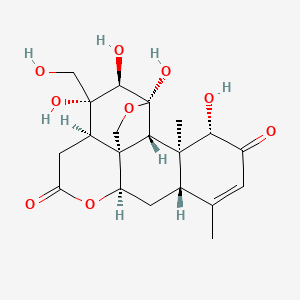
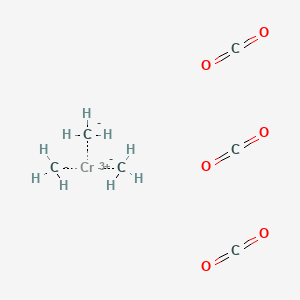
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)
![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
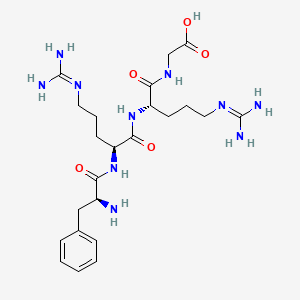

![disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12409868.png)
